molecular formula C8H18O2 B1360202 2-Pentylpropane-1,3-diol CAS No. 25462-23-1

2-Pentylpropane-1,3-diol

Cat. No. B1360202
Key on ui cas rn: 25462-23-1
M. Wt: 146.23 g/mol
InChI Key: RHYUFGNCUXTFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05683623

Procedure details

A solution of compound from Example 1 (59.2 g, 257 mmol) in sodium-dried diethyl ether (50 cm3) was added dropwise to a mixture of lithium aluminum hydride (19.5 g, 514 mmol) in dry diehtyl ether (450 cm3) with vigorous stirring and heated under gentle reflux. During this period, four 50 cm3 portions of dry diethyl ether were added. After further heating (1 h), water (75 cm3) was carefully added to decompose excess lithium aluminum hydride, followed by sulphuric acid (20%, 350 cm3). The aqueous layer was extracted with diethyl ether (2×100 cm3), the combined ethereal layers washed with water (2×100 cm3) and dried (MgSO4). The solvent was removed in vacuo to give the product as a colourless oil.
Name
compound
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
four
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([C:14](OCC)=[O:15])[CH:7]([CH2:9][CH2:10][CH2:11][CH2:12]C)C)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.S(=O)(=O)(O)O>[Na].C(OCC)C>[CH2:7]([CH:6]([CH2:14][OH:15])[CH2:4][OH:3])[CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2.3.4.5.6,^1:30|

Inputs

Step One
Name
compound
Quantity
59.2 g
Type
reactant
Smiles
C(C)OC(=O)C(C(C)CCCCC)C(=O)OCC
Name
Quantity
19.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
[Na]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
four
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under gentle reflux
WAIT
Type
WAIT
Details
During this period
ADDITION
Type
ADDITION
Details
was carefully added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (2×100 cm3)
WASH
Type
WASH
Details
the combined ethereal layers washed with water (2×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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